molecular formula C21H24BrNO2S B2706504 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1797578-25-6

3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2706504
CAS No.: 1797578-25-6
M. Wt: 434.39
InChI Key: YPCZBDKSILZMMR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is an organic compound with a complex structure that includes a bromophenyl group, a phenylthio group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and phenylthio intermediates. The key steps include:

    Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Amide Bond Formation: The final step involves the coupling of the bromophenyl and phenylthio intermediates with a tetrahydropyran derivative to form the amide bond under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylthio groups may play a role in binding to the active site of enzymes, inhibiting their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-phenylpropanamide
  • N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 3-(2-Chlorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Uniqueness

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to the presence of both bromophenyl and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. The tetrahydropyran ring further enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2S/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)26-18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCZBDKSILZMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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